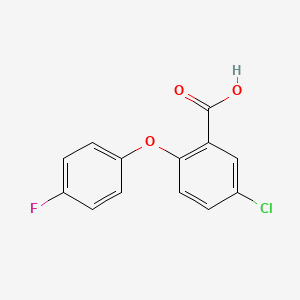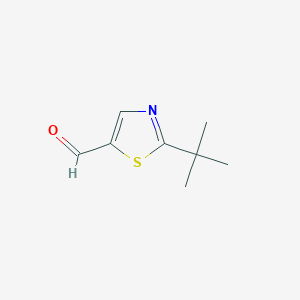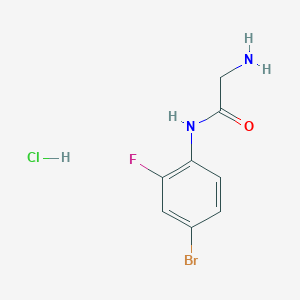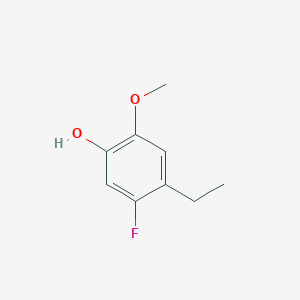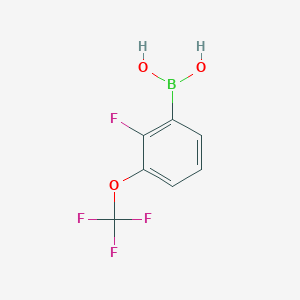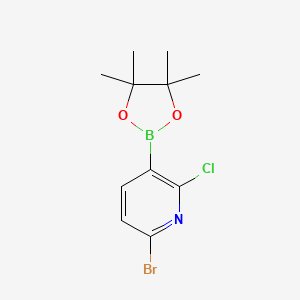
6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
“6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the linear formula C11H14BBrClNO2 . It has been described as a new unexpected bifunctional building block for combinatorial chemistry .
Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 318.40 g/mol . The compound’s empirical formula is C11H14BBrClNO2 .Applications De Recherche Scientifique
Structural and Reactivity Analyses
The compound has been a subject of structural analysis, comparing it with its regioisomer to understand the orientation of the dioxaborolane ring with respect to the pyridine ring and the bond angles of the BO(2) group. These structural differences have been found to correlate with differences in chemical reactivity and stability. Ab initio calculations based on the crystal structures have shown different distributions in the HOMO and LUMO, which correspond to the observed differences during chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Crystallographic and Conformational Studies
Detailed studies involving FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction have been performed on compounds containing the 6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine moiety. These studies aimed to confirm the structures of the compounds and provide insights into their conformational behaviors. DFT calculations were used to further understand the molecular structures and physicochemical properties (Huang et al., 2021).
Application in Polymer Synthesis
This compound has been used in the synthesis of polymers. For instance, polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain were synthesized using a palladium-catalyzed polycondensation process. These polymers were found to be deeply colored, soluble in organic solvents, and exhibited molecular weights between 3.5 and 22 kDa (Welterlich et al., 2012).
Luminescent Nanoparticles Development
The compound has also been utilized in the development of luminescent nanoparticles. In one study, heterodisubstituted polyfluorenes were synthesized to obtain nanoparticles with bright fluorescence emission. These nanoparticles showed high quantum yields and their emission could be tuned to longer wavelengths by energy transfer to dye labels. The heterodifunctional nature of the polyfluorenes was crucial for achieving enduring fluorescence brightness (Fischer et al., 2013).
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs, which target the cholinergic system to treat gastrointestinal diseases .
Mode of Action
It is known that similar compounds participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that similar compounds participate in the synthesis of cholinergic drugs , which affect the cholinergic system and have downstream effects on the nervous system and gastrointestinal tract.
Result of Action
Similar compounds have been used in the synthesis of cholinergic drugs , which can have various effects on the nervous system and gastrointestinal tract.
Propriétés
IUPAC Name |
6-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(13)15-9(7)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYSTLGBIZPJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674044 | |
| Record name | 6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247726-85-7 | |
| Record name | 6-Bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate](/img/structure/B1439575.png)
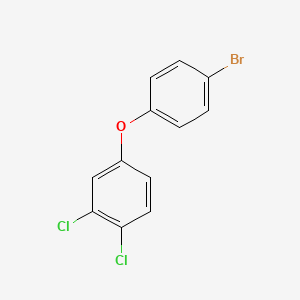

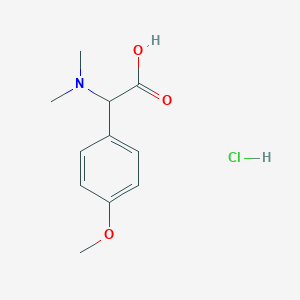

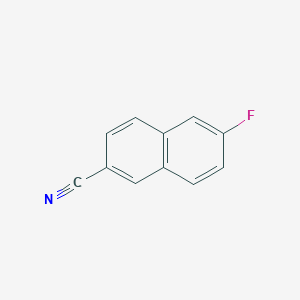

![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid hydrochloride](/img/structure/B1439586.png)
